molecular formula C15H23N3O2 B2947544 4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 2097896-04-1

4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide

Katalognummer: B2947544
CAS-Nummer: 2097896-04-1
Molekulargewicht: 277.368
InChI-Schlüssel: KIGAZQVBIKWMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide (CAS 2097896-04-1) is a high-purity chemical compound with a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol . This pyrrolidine derivative features a carboxamide linker connected to a 1H-pyrrole substituent, a heterocyclic structure known to be of significant interest in medicinal chemistry and drug discovery . The compound's structural motifs suggest potential as a valuable intermediate or scaffold in organic synthesis and pharmaceutical research, particularly for the development of protein kinase inhibitors, which are a major class of therapeutics for conditions such as cancer, restenosis, and immune system diseases . With a topological polar surface area of approximately 63.1 Ų, this molecule possesses properties that may influence its bioavailability . Researchers can procure this material for investigational purposes, with select suppliers offering quantities ranging from milligram to multi-gram scales . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

4-tert-butyl-2-oxo-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)11-10-17-14(20)12(11)13(19)16-6-9-18-7-4-5-8-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAZQVBIKWMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23N3O
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 2228683-41-6

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily focusing on their role in inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of a pyrrolidine and pyrrole moiety is crucial for these biological activities.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells. The compound's ability to disrupt microtubule dynamics is a critical factor in its effectiveness as an antitumor agent:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa<10Inhibition of tubulin assembly
Related CompoundFaDu (hypopharyngeal carcinoma)5.0Apoptosis induction

Case Studies

  • Study on Anticancer Properties : A study highlighted the effectiveness of pyrrole-based compounds in inhibiting cancer cell growth. The tested compound showed a significant reduction in cell viability in HeLa cells, demonstrating its potential as an anticancer therapeutic agent .
  • Mechanistic Insights : Another research article discussed how the compound affects microtubule dynamics, leading to mitotic delay and subsequent cell death. This mechanism is vital for understanding its role as an antimitotic agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrrolidine ring and the introduction of functional groups can enhance biological activity. For instance, the introduction of bulky groups like tert-butyl increases lipophilicity, potentially improving cellular uptake and bioavailability.

Pharmacological Profiles

The pharmacological profiles of similar compounds have shown:

  • Antitumor Activity : Induces apoptosis and inhibits cell cycle progression.
  • Neuroprotective Effects : Some derivatives have displayed neuroprotective properties through modulation of neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Functional Groups Molecular Weight Notable Features
Target Compound Pyrrolidine 4-tert-butyl, 2-oxo, carboxamide, pyrrole-ethyl ~301.3* Balanced lipophilicity and polarity
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Naphthyridine 4-oxo, carboxamide, adamantyl, pentyl 422 High MW, rigid adamantyl group
tert-butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate Pyrrolidine 1-Boc, carbamoyl, methoxypropyl 300.35 Ester-protected amine, precursor utility
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide Pyridazine tert-butyl, trifluoromethyl, morpholine-ethoxy >700 Fluorinated, CNS-targeting motifs

*Calculated based on molecular formula (C15H23N3O2).

Key Observations:
  • Core Structure : The target compound’s pyrrolidine core distinguishes it from naphthyridine (67) and pyridazine (EP 4 374 877) derivatives, which exhibit larger aromatic systems. Pyrrolidine’s flexibility may enhance binding to conformationally dynamic targets compared to rigid scaffolds .
  • Carboxamide is a shared motif across all compounds, critical for hydrogen bonding with biological targets .

Pharmacological and Physicochemical Properties

  • Solubility : The target compound’s pyrrole-ethyl group may improve aqueous solubility compared to adamantyl- or trifluoromethyl-substituted analogues, which are highly lipophilic .
  • Metabolic Stability : The absence of fluorine (cf. ’s trifluoromethyl groups) may reduce metabolic resistance but limit target selectivity .
  • Biological Targets :
    • Naphthyridine carboxamides () are associated with kinase inhibition; the target compound’s pyrrolidine core may favor protease or GPCR targets.
    • Pyridazine derivatives () with morpholine groups suggest CNS activity, whereas the target compound’s pyrrole moiety may shift selectivity toward peripheral targets .

Stability and Reactivity

  • The tert-butyl group in the target compound and ’s derivative enhances steric protection of the pyrrolidine ring, improving stability against enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide, and how are intermediates characterized?

  • Methodology : Utilize a multi-step approach involving (1) tert-butyl group introduction via nucleophilic substitution or coupling reactions, (2) pyrrolidinone ring formation via cyclization, and (3) amide coupling with 2-(1H-pyrrol-1-yl)ethylamine. Key intermediates (e.g., tert-butyl-pyrrolidinone derivatives) should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups. Crystallization conditions (e.g., solvent polarity gradients) can optimize purity .
  • Validation : Monitor reaction progress via TLC or HPLC. For stereochemical confirmation, X-ray crystallography (as in ) is recommended for unambiguous structural assignment .

Q. How can researchers ensure safe handling and storage of this compound given its reactive functional groups?

  • Safety Protocols :

  • Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the pyrrolidine and tert-butyl moieties.
  • Use fume hoods during synthesis due to potential release of volatile amines during coupling steps.
  • Follow institutional Chemical Hygiene Plans (e.g., ) for spill management and PPE requirements (gloves, lab coats, eye protection) .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for synthesizing this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, as demonstrated by ICReDD’s workflow (). Use software like Gaussian or ORCA to simulate transition states and identify energy barriers. Pair computational predictions with high-throughput experimentation (HTE) to validate conditions (e.g., solvent, catalyst) for amide bond formation .
  • Case Study : For tert-butyl-pyrrolidinone intermediates, reaction path searches can identify low-energy pathways for cyclization, reducing trial-and-error experimentation .

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Analysis Framework :

  • Compare experimental 1H^1H-NMR chemical shifts with DFT-calculated values (using programs like ACD/Labs or MestReNova) to detect discrepancies.
  • For crystalline intermediates, resolve ambiguities via single-crystal X-ray diffraction (as in ), which provides definitive bond lengths and angles .
    • Example : A 0.3 ppm deviation in NMR signals may indicate conformational flexibility in the pyrrolidine ring, necessitating dynamic NMR studies or variable-temperature experiments .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Conduct accelerated stability studies: Expose the compound to buffers (pH 1–13) at 40–60°C for 7–14 days. Monitor degradation via LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol, pyrrole derivatives).
  • Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.